molecular formula C19H23N3O2 B2549047 6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2310154-26-6

6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No. B2549047
CAS RN: 2310154-26-6
M. Wt: 325.412
InChI Key: TWYRLMGYMQHGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One notable method is the Kabachnik–Fields reaction , which allows for the incorporation of various functional groups. In this case, the compound is formed by reacting appropriate precursors under ultrasound irradiation in the presence of an ionic liquid. The yield is generally good, and the synthesized compound is confirmed using spectroscopic techniques .

Future Directions

: Litim, B., Djahoudi, A., Meliani, S., & Boukhari, A. (2022). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Medicinal Chemistry Research, 31(1), 60–74. DOI: 10.1007/s00044-021-02815-5

properties

IUPAC Name

6-methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-17(16-7-5-4-6-8-16)19(24)21-11-15(12-21)13-22-18(23)10-9-14(2)20-22/h4-10,15,17H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYRLMGYMQHGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[1-(2-phenylbutanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.